

FIDES-01 Trial Design and Patient Eligibility

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Compound Focus: Derazantinib

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Core Protocol Design

- Intervention:** All eligible patients self-administered **derazantinib 300 mg orally once daily** until disease progression, unacceptable toxicity, or withdrawal [1].
- Treatment Cycles:** Each cycle was 28 days [1].
- Primary Endpoints:** The study had different primary endpoints for each cohort. For Cohort 1 (FGFR2 fusions), the primary endpoint was **Objective Response Rate (ORR)**. For Cohort 2 (FGFR2 mutations/amplifications), the primary endpoint was **Progression-Free Survival (PFS)** [1] [2].
- Tumor Assessment:** Tumor measurements were conducted using CT or MRI scans every 8 weeks for the first 6 months, and then every 12 weeks thereafter [1].

Key Patient Eligibility Criteria The following table summarizes the main inclusion criteria for participants in the FIDES-01 trial [1] [3]:

Criteria Category	Description
Cancer Type	Locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) or combined hepatocellular-cholangiocarcinoma.
Genetic Alteration	Centrally confirmed FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2).
Prior Therapy	At least one prior line of chemotherapy. About half of the participants had received two or more prior lines [2].

Criteria Category	Description
Performance Status	ECOG (Eastern Cooperative Oncology Group) performance status of 0 or 1.
Organ Function	Adequate hematological and other essential laboratory values.

Key Efficacy and Safety Results

The efficacy results demonstrated clinical benefit in both cohorts, with particularly strong outcomes in patients with FGFR2 fusions.

Primary Efficacy Results from FIDES-01 [1] [2] [4]

Efficacy Parameter	Cohort 1: FGFR2 Fusions (n=103)	Cohort 2: FGFR2 Mutations/Amplifications (n=44)
Objective Response Rate (ORR)	22.3% (95% CI, 14.7%-31.6%)	6.8% (95% CI, 1.4%-18.7%)
Disease Control Rate (DCR)	75.7% (95% CI, 66.3%-83.6%)	63.6% (95% CI, 47.8%-77.6%)
Median Progression-Free Survival (PFS)	7.8 months (95% CI, 5.5-8.3)	8.3 months (95% CI, 3.5-16.7)
6-Month PFS Rate	53.9% (95% CI, 42.8%-63.7%)	53.9% (95% CI, 42.8%-63.7%) [1]
Median Overall Survival (OS)	17.2 months (95% CI, 12.5-22.4)	15.9 months (95% CI, 8.4-not estimable)
Median Duration of Response (DOR)	6.4 months	5.6 months

Note: ORR includes complete and partial responses. DCR includes complete and partial responses plus stable disease. Confidence intervals (CI) are provided where available.

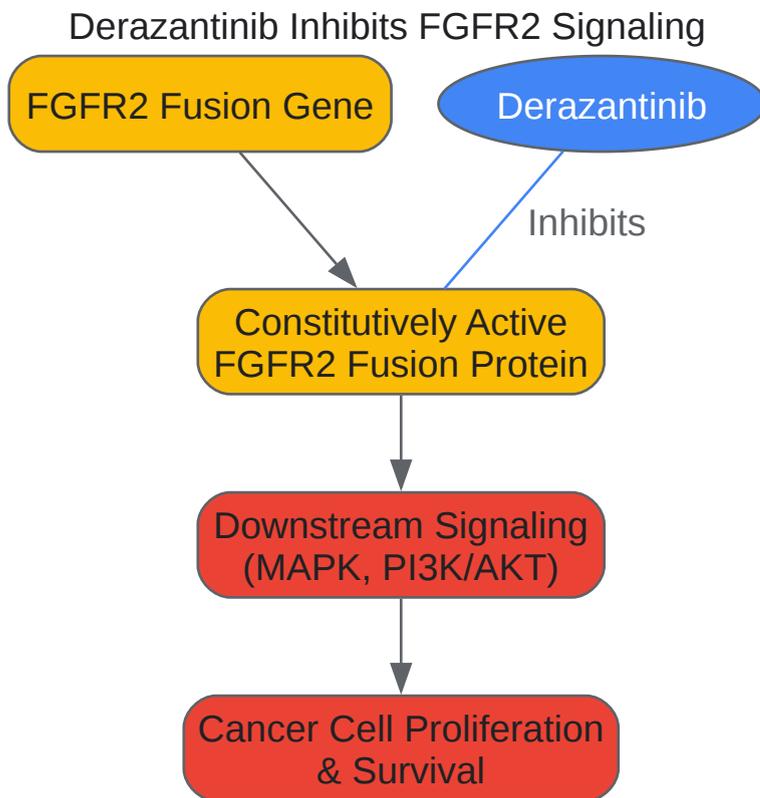
Safety Profile The safety population included 131 patients. **Derazantinib**'s safety profile was considered manageable [1] [3].

- **Common Adverse Events (AEs):** The most common AEs of any grade were hyperphosphatemia (35%/76% in different reports [1] [4]), fatigue/asthenia (33%), nausea (32%), dry mouth (27%), and dry eye (24%) [1].
- **Grade 3+ AEs:** 32-35% of patients experienced a grade 3 or higher adverse event. Common grade 3+ AEs included increased AST (10%) and ALT (9%) [1] [4].
- **FGFR-Inhibitor Class Effects:** The drug was associated with a low incidence of typical FGFR inhibitor toxicities, such as nail toxicities (7.5%), stomatitis (2.0%), retinal events (1.4%), and palmar-plantar erythrodysesthesia (hand-foot syndrome, 1.4%) [1].

FGFR2 Signaling Pathway and Derazantinib Mechanism

Derazantinib is an oral, investigational inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 [1]. The FGFR signaling pathway plays a critical role in cell growth, survival, and differentiation. In approximately 15% of iCCA cases, the FGFR2 gene is altered, often through fusions with other genes [2]. This leads to a constitutively active FGFR2 fusion protein that drives uncontrolled cancer cell proliferation [1]. **Derazantinib** works by competitively binding to the ATP-binding site of these FGFR kinases, thereby blocking the downstream signaling cascade that promotes tumor growth.

The diagram below illustrates this mechanism of action.



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Detailed Experimental Methodology

For researchers seeking to replicate or build upon the biomarker and efficacy analyses from FIDES-01, the core methodologies are outlined below.

1. Patient Biomarker Identification and Screening

- **Purpose:** To identify and enroll patients with locally advanced or metastatic iCCA harboring specific FGFR2 genetic alterations.
- **Procedure:**
 - Obtain tumor tissue samples from potential participants, typically from biopsies of the primary tumor or metastatic sites.
 - Perform central testing and confirmation of FGFR2 status using one or both of the following methods [2] [3]:
 - **Fluorescence In Situ Hybridization (FISH):** Used to detect gene fusions and amplifications. Labeled DNA probes bind to specific regions of the FGFR2 gene; abnormal probe signals indicate structural rearrangements.

- **Next-Generation Sequencing (NGS):** Used to detect gene fusions, rearrangements, and specific point mutations. This method involves sequencing the entire FGFR2 coding region to identify all classes of genomic alterations.
- **Key Materials:** Tumor tissue samples (FFPE blocks), FISH probes for FGFR2, NGS panels targeting the FGFR gene family.

2. Tumor Response Assessment per RECIST 1.1

- **Purpose:** To objectively evaluate the antitumor activity of **derazantinib** by measuring changes in tumor burden.
- **Procedure:**
 - **Baseline Imaging:** Perform CT or MRI scans within 28 days before the start of treatment to document all target and non-target lesions.
 - **Follow-up Imaging:** Schedule subsequent tumor assessments every 8 weeks for the first 6 months, then every 12 weeks thereafter until disease progression or treatment discontinuation [1].
 - **Image Analysis:** All scans are reviewed by both the local investigator and an independent central radiology review committee to ensure consistency and minimize bias [1] [4].
 - **Response Categorization:** Apply RECIST 1.1 criteria to categorize outcomes:
 - **Complete Response (CR):** Disappearance of all target and non-target lesions.
 - **Partial Response (PR):** $\geq 30\%$ decrease in the sum of diameters of target lesions.
 - **Stable Disease (SD):** Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
 - **Progressive Disease (PD):** $\geq 20\%$ increase in the sum of diameters of target lesions or appearance of new lesions.
- **Key Materials:** CT or MRI scanners, standardized imaging protocols.

Conclusion and Research Context

The FIDES-01 trial successfully met its primary endpoints, establishing **derazantinib** as a promising targeted therapy for patients with advanced, pre-treated iCCA and FGFR2 alterations [1] [4]. Its efficacy is most pronounced in the subset of patients with FGFR2 fusions, consistent with the broader class of FGFR inhibitors. The drug's manageable safety profile, with a notably lower incidence of some class-specific toxicities, suggests potential for differentiation [1] [5].

Further research is ongoing to explore **derazantinib**'s utility in combination therapies, particularly with immune checkpoint inhibitors, as seen in the FIDES-02 trial (NCT04045613) for urothelial cancer [5].

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